1-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

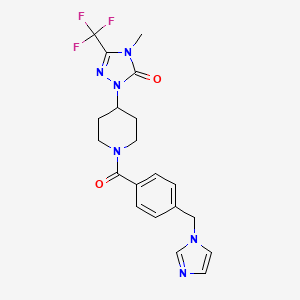

This compound features a complex heterocyclic architecture combining a piperidine ring linked to a benzoyl group substituted with an imidazole-methyl moiety, fused to a 1,2,4-triazolone core bearing a trifluoromethyl group. Key structural elements include:

- Benzoyl-imidazole moiety: The imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) enhances electron-rich interactions, while the benzoyl group contributes to lipophilicity.

- Trifluoromethyl group: Enhances lipophilicity, metabolic resistance, and binding affinity to hydrophobic pockets in biological targets.

Properties

IUPAC Name |

2-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N6O2/c1-26-18(20(21,22)23)25-29(19(26)31)16-6-9-28(10-7-16)17(30)15-4-2-14(3-5-15)12-27-11-8-24-13-27/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZRUTCHOARIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by several functional groups:

- Imidazole ring : Known for its role in biological systems and interactions with metal ions.

- Benzoyl group : Enhances lipophilicity and facilitates binding to protein targets.

- Piperidine ring : Contributes to the overall stability and reactivity.

- Triazole moiety : Associated with various pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzoyl group allows for hydrophobic interactions with protein surfaces. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains, which may be linked to its ability to disrupt cellular processes through enzyme inhibition.

Anticancer Activity

Several studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. For instance, compounds similar to the one discussed have been reported to inhibit tumor growth in xenograft models. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell survival.

| Activity | IC50 Value (µM) | Cell Line/Model |

|---|---|---|

| Antimicrobial | 0.5 - 5 | Various bacterial strains |

| Anticancer | 0.64 | MM1.S multiple myeloma |

| 15.0 | FGFR1 inhibition |

Case Studies

- Antitumor Efficacy : A study on a related compound demonstrated significant inhibition of HCT116 colon cancer cells with an IC50 of 0.64 µM, showcasing its potential as a therapeutic agent in oncology .

- Antimicrobial Evaluation : In vitro studies indicated that derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections .

- Mechanism Elucidation : Molecular docking studies revealed that the imidazole and triazole rings engage in critical interactions within enzyme active sites, supporting their role as effective inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the triazole and imidazole rings in modulating biological activity. Variations in these groups significantly affect potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several patented and catalogued molecules. Below is a comparative analysis:

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The 1,2,4-triazolone core and CF₃ group may confer resistance to oxidative metabolism, contrasting with analogues lacking these features (e.g., piperidine-4-amine derivatives in ) .

- Synthetic Complexity : The benzoyl-imidazole-piperidine linkage likely requires multi-step coupling reactions, similar to patented compounds in EP 1 926 722 B1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.